L-Threose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2,3,4-trihydroxybutanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915184, DTXSID601017426 |

Source

|

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-44-3, 29884-64-8 |

Source

|

| Record name | L-Threose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-threose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Threose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Threose, a four-carbon aldose monosaccharide, holds a unique position in carbohydrate chemistry and biology. As a significant degradation product of L-ascorbic acid (Vitamin C), its presence in biological systems is intrinsically linked to oxidative stress and metabolic turnover.[1][2] While not a primary metabolite, its high reactivity, particularly as a glycating agent, implicates it in the pathophysiology of various diseases.[1][3] Furthermore, L-Threose serves as the foundational backbone for α-L-threose nucleic acid (TNA), a synthetic genetic polymer with profound implications for synthetic biology and the development of novel therapeutics.[4][5] This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and analytical methodologies pertaining to L-Threose, offering critical insights for researchers and professionals in drug development.

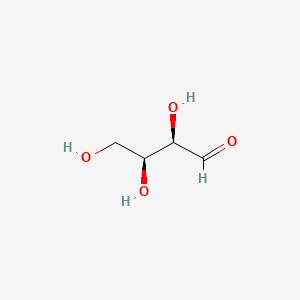

Chemical Structure and Stereochemistry: The Architectural Blueprint of L-Threose

L-Threose is a tetrose, a monosaccharide containing four carbon atoms, with the chemical formula C₄H₈O₄.[6][7] As an aldose, it possesses a terminal aldehyde group, which is a key determinant of its chemical reactivity.[3][8]

Chirality and Stereoisomers

L-Threose has two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers: D-Erythrose, L-Erythrose, D-Threose, and L-Threose.[6][8] L-Threose is the L-enantiomer of D-Threose and a diastereomer of L-Erythrose and D-Erythrose.[6][9] The "L" designation signifies that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is positioned on the left side in its Fischer projection.[3][6]

Fischer and Haworth Projections

The stereochemical configuration of L-Threose is most clearly represented by Fischer and Haworth projections.

-

Fischer Projection: This two-dimensional representation illustrates the linear, open-chain form of L-Threose. The carbon backbone is depicted vertically with the aldehyde group at the top. In L-Threose, the hydroxyl group at C2 is on the right, and the hydroxyl group at C3 is on the left.[6]

-

Haworth Projection: In solution, L-Threose predominantly exists as a five-membered cyclic hemiacetal called L-Threofuranose.[3] This ring structure is formed by the intramolecular reaction between the hydroxyl group on C4 and the aldehyde group on C1. This cyclization introduces a new chiral center at C1 (the anomeric carbon), resulting in two anomers: α-L-Threofuranose and β-L-Threofuranose.[3]

Cahn-Ingold-Prelog (R/S) Configuration

The absolute configuration of the chiral centers in L-Threose can be unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules. The systematic IUPAC name for L-Threose is (2R,3S)-2,3,4-trihydroxybutanal.[3][10]

-

C2: The configuration is R .

-

C3: The configuration is S .[6]

This precise (2R,3S) configuration dictates the three-dimensional shape of L-Threose, which in turn governs its interactions with enzymes and other chiral molecules within a biological milieu.[6]

Physicochemical Properties of L-Threose

A thorough understanding of the physicochemical properties of L-Threose is fundamental for its handling, analysis, and application in research and development.

| Property | Value | References |

| Molecular Formula | C₄H₈O₄ | [11][12] |

| Molecular Weight | 120.10 g/mol | [11][13] |

| CAS Number | 95-44-3 | [10][12] |

| Appearance | Syrup or Clear Liquid | [6] |

| Melting Point | 162-163 °C | [14] |

| Boiling Point | 342.29 °C (Normal) | [15] |

| Solubility | Very soluble in water; sparingly soluble in DMSO; slightly soluble in methanol. | [7][10][14] |

| Specific Rotation [α]D | +4.6° (c=6 in H₂O) to +13.2° (c=4.5) | [6][9][14][16] |

| IUPAC Name | (2R,3S)-2,3,4-trihydroxybutanal | [3][15] |

Note: The positive specific rotation indicates that L-Threose is dextrorotatory, meaning it rotates plane-polarized light to the right. The D/L designation does not always predict the direction of optical rotation.[6]

Biological Significance and Metabolic Fate

While not a central player in mainstream metabolic pathways like glycolysis or the pentose phosphate pathway, the biological relevance of L-Threose stems from its origin and reactivity.

A Byproduct of Vitamin C Degradation

L-Threose is a significant degradation product of L-ascorbic acid (Vitamin C) under physiological conditions.[1][3][11] The oxidation and subsequent degradation of ascorbate lead to the formation of L-Threose, making its endogenous presence an indicator of ascorbate turnover and oxidative stress.[1]

Caption: Simplified degradation pathway of L-Ascorbic Acid to L-Threose.

The Double-Edged Sword of Reactivity: Glycation and Detoxification

The free aldehyde group in the open-chain form of L-Threose makes it a potent glycating agent.[1][3] It can non-enzymatically react with the free amino groups of proteins, particularly lysine and arginine residues, to form Schiff bases. These initial products can undergo further reactions to form advanced glycation end-products (AGEs), which are implicated in cellular damage and the pathogenesis of various diseases, including diabetic complications and neurodegenerative disorders.[3]

However, biological systems possess a detoxification mechanism for L-Threose. The enzyme aldose reductase, a key component of the polyol pathway, can reduce L-Threose to the less reactive sugar alcohol, L-threitol.[1][2] This enzymatic conversion represents a protective strategy to mitigate the potentially harmful effects of L-Threose accumulation.[1] Studies have shown that both rat lens homogenates and purified aldose reductase can utilize L-Threose as a substrate.[1][17]

Threose Nucleic Acid (TNA): A Synthetic Genetic Polymer

L-Threose serves as the sugar backbone for the artificial genetic polymer, α-L-threose nucleic acid (TNA).[4][5] In TNA, the conventional ribose or deoxyribose sugar is replaced by L-Threose. Remarkably, TNA can form stable Watson-Crick base pairs with both DNA and RNA, suggesting its potential as a progenitor to modern genetic systems in origin-of-life research.[5][18] TNA exhibits high biostability and resistance to nuclease degradation, making it a valuable tool in synthetic biology and for the development of therapeutic agents like aptamers and antisense oligonucleotides.[4][18]

L-Threonate and its Therapeutic Potential

While L-Threose itself is not directly used as a therapeutic, its oxidized form, L-threonic acid, is a component of Magnesium L-threonate. This specific salt of magnesium has gained significant attention for its ability to cross the blood-brain barrier and enhance brain magnesium levels.[19][20] Research suggests that Magnesium L-threonate may have therapeutic applications in neuroprotection, cognitive enhancement, and potentially in the management of neurodegenerative diseases like Alzheimer's.[19][20][21][22][23]

Methodologies for the Analysis and Quantification of L-Threose

Accurate and reliable quantification of L-Threose is essential for understanding its metabolic pathways and biological roles. Due to its lack of a strong UV-absorbing chromophore, specialized analytical techniques are required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of sugars like L-Threose.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.[24]

-

Detection: Since L-Threose does not absorb UV light, a Refractive Index Detector (RID) is commonly employed. The RID measures the difference in the refractive index between the mobile phase and the eluting sample, which is proportional to the analyte's concentration.[24]

-

Columns: Ligand exchange columns or amino-functionalized silica/polymer-based columns are typically used for sugar analysis.[24]

Experimental Protocol: HPLC-RID Analysis of L-Threose

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and HPLC-grade water (e.g., 75:25 v/v).[25] Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh a suitable amount of L-Threose standard and dissolve it in the mobile phase to a known concentration to create a stock solution. Perform serial dilutions to generate a series of calibration standards.[25]

-

Sample Preparation:

-

For pure substances, dissolve a known amount in the mobile phase.

-

For biological samples (e.g., plasma, urine), perform protein precipitation using a solvent like ice-cold methanol, followed by centrifugation.[26]

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.[24]

-

-

HPLC Conditions:

-

Data Analysis: Construct a calibration curve by plotting the peak area of the L-Threose standards against their known concentrations. Determine the concentration of L-Threose in the samples by interpolating their peak areas from the calibration curve.

Caption: Experimental workflow for HPLC-RID analysis of L-Threose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is excellent for complex matrices. However, it requires a chemical derivatization step to make the non-volatile L-Threose amenable to gas chromatography.[26]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity without the need for derivatization, making it a powerful tool for quantifying low levels of L-Threose in biological samples.[26]

Synthesis of L-Threose and its Derivatives

While L-Threose is commercially available, specific applications, such as the synthesis of TNA, may require tailored synthetic routes. A scalable synthesis of TNA nucleoside monomers starting from L-ascorbic acid has been reported.[18][27] The process involves the oxidative cleavage of L-ascorbic acid to produce calcium L-threonate, which is then converted to L-threonolactone. This lactone serves as a key intermediate for the subsequent synthesis of TNA nucleosides.[27] Biocatalytic methods using isomerases are also being explored for the production of tetrose sugars.[8][28]

Conclusion and Future Perspectives

L-Threose, once viewed primarily as a metabolic byproduct, is now recognized for its multifaceted roles in biology and its potential in synthetic chemistry. Its connection to Vitamin C metabolism and protein glycation underscores its relevance in the study of oxidative stress and age-related diseases. The development of TNA from an L-Threose backbone has opened new avenues in synthetic biology and therapeutics. Future research will likely focus on further elucidating the biological consequences of L-Threose accumulation, refining analytical techniques for its sensitive detection in various biological matrices, and exploring the full therapeutic potential of TNA and L-threonate derivatives. This guide provides a solid foundation for researchers and drug development professionals to navigate the complexities and opportunities presented by this unique monosaccharide.

References

-

Chemcasts. (n.d.). Thermophysical Properties of l-Threose. Retrieved from [Link]

-

Stereochemistry. (n.d.). SC10. Diastereomers and Physical Properties. Retrieved from [Link]

-

Dr.Oracle. (n.d.). What are the therapeutic uses of Magnesium L-threonate? Retrieved from [Link]

-

Grokipedia. (n.d.). Threose. Retrieved from [Link]

-

PubChem. (n.d.). L-Threose. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 5.10: Diastereomers and Physical Properties. Retrieved from [Link]

- Deulofeu, V. (1936). The Optical Rotation of l-Threose. Journal of the American Chemical Society, 58(5), 855-856.

-

Wikipedia. (n.d.). Threose. Retrieved from [Link]

- Sau, S. P., Fahmi, N. E., Liao, J. Y., Bala, S., & Chaput, J. C. (2016). A Scalable Synthesis of α-l-Threose Nucleic Acid Monomers. The Journal of Organic Chemistry, 81(5), 2309-2314.

-

Laboratory Notes. (2025). Threose. Retrieved from [Link]

-

ACS Publications. (n.d.). The Optical Rotation of l-Threose. Retrieved from [Link]

-

Baptist Health. (2025). Potential Benefits of Magnesium L-Threonate. Retrieved from [Link]

-

Health.com. (2025). Should You Take Magnesium L-Threonate? Benefits, Dosage, and Risks. Retrieved from [Link]

-

Verywell Health. (n.d.). 7 Magnesium Threonate Benefits. Retrieved from [Link]

-

LabSolutions. (n.d.). L-(+)-Threose. Retrieved from [Link]

-

ResearchGate. (2017). A Scalable Synthesis of alpha-L-Threose Nucleic Acid Monomers. Retrieved from [Link]

- Devamanoharan, P. S., & Varma, S. D. (1996). Studies on L-threose as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry, 159(2), 123-127.

-

Life Extension. (2024). Magnesium L-Threonate Regenerates Brain Structures. Retrieved from [Link]

-

PubMed. (2023). Production of d-aldotetrose from l-erythrulose using various isomerases. Retrieved from [Link]

-

Bionity. (n.d.). Threose. Retrieved from [Link]

-

PubMed. (1999). Ascorbic acid glycation: the reactions of L-threose in lens tissue. Retrieved from [Link]

-

Shodex HPLC Columns. (n.d.). Lessons. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective HPLC analysis of racemic mixture of d,l-lyxose (#) and.... Retrieved from [Link]

Sources

- 1. Studies on L-threose as substrate for aldose reductase: a possible role in preventing protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Threose - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CAS 95-44-3: L-Threose | CymitQuimica [cymitquimica.com]

- 11. scbt.com [scbt.com]

- 12. dextrauk.com [dextrauk.com]

- 13. L-Threose | C4H8O4 | CID 5460672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. L-(+)-THREOSE CAS#: 95-44-3 [amp.chemicalbook.com]

- 15. chem-casts.com [chem-casts.com]

- 16. Stereochemistry [employees.csbsju.edu]

- 17. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. droracle.ai [droracle.ai]

- 20. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]

- 21. Benefits of Magnesium L-Threonate | Baptist Health [baptisthealth.com]

- 22. Magnesium L-Threonate: Benefits, Dosage, and Risks [health.com]

- 23. 7 Magnesium Threonate Benefits [verywellhealth.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of L-Threose vs L-erythrose

An In-depth Technical Guide to the Stereochemistry of L-Threose vs L-Erythrose

Abstract

The subtle yet profound differences between stereoisomers form a cornerstone of modern biochemistry and pharmaceutical development. Among the simplest chiral carbohydrates, the aldotetroses L-threose and L-erythrose serve as a quintessential example of diastereomerism. While sharing the same molecular formula (C₄H₈O₄) and connectivity, their distinct spatial arrangements of hydroxyl groups confer unique physicochemical properties and divergent biological roles.[1][2] This guide provides a detailed comparative analysis of L-threose and L-erythrose, elucidating their structural differences through Fischer projections and Cahn-Ingold-Prelog nomenclature. We will explore how this stereochemical variance impacts their physical properties, biological significance—from metabolic pathways to protein glycation—and the experimental methodologies used for their characterization and separation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of carbohydrate stereochemistry.

Foundational Principles: Stereoisomerism in Aldotetroses

To comprehend the relationship between L-threose and L-erythrose, a firm grasp of stereoisomerism is essential. Aldotetroses are four-carbon sugars containing an aldehyde group and two chiral centers (at C2 and C3), giving rise to a total of 2² = 4 possible stereoisomers.[3][4]

-

Stereoisomers : Molecules with the same molecular formula and atom-to-atom connectivity but different three-dimensional orientations of their atoms.

-

Enantiomers : Stereoisomers that are non-superimposable mirror images of each other. In a pair of enantiomers, all chiral centers have the opposite configuration.[2][3]

-

Diastereomers : Stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers, where at least one, but not all, of the chiral centers differ in configuration.[2][5][6][7]

The standard two-dimensional representation for chiral molecules like sugars is the Fischer projection . In this convention, the carbon backbone is drawn vertically with the most oxidized carbon (the aldehyde) at the top. Horizontal bonds are understood to project out towards the viewer, while vertical bonds project away.[1][5]

Structural Elucidation: The Diastereomeric Distinction

The core difference between L-threose and L-erythrose lies in the configuration of the hydroxyl group at the C2 carbon.

Fischer Projections and Nomenclature

-

L-Erythrose : The "L" designation is determined by the hydroxyl group on the chiral center farthest from the carbonyl group (C3), which is positioned on the left side of the Fischer projection.[8] In "erythro" isomers, the substituents on the two adjacent chiral centers are on the same side of the carbon backbone.[9] Therefore, in L-erythrose, the hydroxyl groups at both C2 and C3 are on the left.

-

L-Threose : Like L-erythrose, the C3 hydroxyl group is on the left, defining it as an "L" sugar.[1] However, in "threo" isomers, the substituents on adjacent chiral centers are on opposite sides.[1][9] Consequently, the Fischer projection of L-threose shows the C2 hydroxyl group on the right and the C3 hydroxyl group on the left.

The absolute configuration of each chiral center is unambiguously defined by the Cahn-Ingold-Prelog (R/S) system :

This difference at the C2 position (S in L-erythrose, R in L-threose) while the C3 position remains the same (S in both) definitively classifies them as diastereomers.[6]

Caption: Stereoisomeric relationships of the aldotetroses.

Comparative Physicochemical Properties

The consequence of diastereomerism is that L-threose and L-erythrose have distinct physical properties, unlike enantiomers which share identical properties except for the direction of optical rotation.[5][7]

| Property | L-Threose | L-Erythrose | Reference(s) |

| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ | [10][13] |

| Molecular Weight | ~120.10 g/mol | ~120.10 g/mol | [10][13] |

| IUPAC Name | (2R,3S)-2,3,4-trihydroxybutanal | (2S,3S)-2,3,4-trihydroxybutanal | [1][10] |

| Appearance | Colorless viscous liquid/syrup | Colorless syrup, crystalline solid | [10][14] |

| Water Solubility | Soluble | Soluble | [10][15] |

| Specific Rotation [α]D | Positive, L-(+)-Threose | Positive, shows mutarotation with a final value of +30.5° | [14][15][16] |

| Melting Point | ~162.5 °C | Not well-defined (syrup) | [17] |

Biological Significance and Divergent Roles

The causality behind the different biological roles of L-threose and L-erythrose stems directly from their unique three-dimensional structures. The specific orientation of their hydroxyl groups dictates their ability to fit into the active sites of enzymes and participate in metabolic pathways.

L-Threose: A Product of Oxidation with High Reactivity

-

Source : L-threose is a significant in vivo degradation product of L-ascorbic acid (Vitamin C).[13][18][19][20]

-

Glycation Potential : Due to its free aldehyde group, L-threose is a potent glycating agent. It can react non-enzymatically with amino groups on proteins, such as lysine, to form Advanced Glycation End-products (AGEs).[13][14] This process is implicated in the pathology of aging and diabetic complications.[20]

-

Metabolism : L-threose is a substrate for the enzyme aldose reductase, which can detoxify it by reducing it to the sugar alcohol L-threitol.[18][19] This enzymatic action is a protective mechanism against the potential toxicity of L-threose.[20]

-

Application in Synthetic Biology : In a fascinating application beyond natural systems, threose has been used to create Threose Nucleic Acid (TNA). TNA is an artificial genetic polymer that can form stable base pairs with both DNA and RNA, making it a subject of interest in origin-of-life research and biotechnology.[21]

L-Erythrose: A Central Metabolic Intermediate

-

Metabolic Role : In its phosphorylated form, erythrose-4-phosphate, erythrose is a crucial intermediate in two central metabolic pathways:

-

Pentose Phosphate Pathway : This pathway is vital for producing NADPH and the precursors for nucleotide synthesis.[8][10][22]

-

Shikimate Pathway : In plants and microorganisms, erythrose-4-phosphate is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[22]

-

-

Biosynthesis : L-erythrose is also involved in the biosynthesis of ascorbic acid.[8]

Experimental Protocols for Characterization and Separation

The distinct properties of L-threose and L-erythrose necessitate robust analytical methods for their identification and separation, which are critical steps in drug development and metabolic research.

Protocol: Characterization by Polarimetry

Objective: To measure and compare the specific optical rotation of L-threose and L-erythrose, confirming their identity.

Expertise & Causality: Polarimetry exploits the ability of chiral molecules to rotate the plane of polarized light. The magnitude and direction of this rotation are unique physical constants for each stereoisomer, directly reflecting their 3D structure. According to Biot's Law, the specific rotation [α] is a function of the observed rotation (α), path length (l), and concentration (c).[23] This provides a self-validating system; a measured value matching the literature confirms the sample's identity and optical purity.[24]

Methodology:

-

Solution Preparation: Accurately prepare solutions of L-threose and L-erythrose in distilled water at a known concentration (e.g., 1.0 g/100 mL).[25]

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (589 nm) to stabilize. Calibrate the instrument to zero using a blank cell filled with distilled water.[24]

-

Sample Measurement: Rinse and fill a polarimeter cell (of known path length, e.g., 1 dm) with the sample solution. Ensure no air bubbles are present in the light path.[24]

-

Data Acquisition: Place the sample cell in the polarimeter and measure the observed angle of rotation (α). For L-erythrose, which exhibits mutarotation, take readings at intervals until a stable value is reached.[16]

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) .

-

Validation: Compare the calculated specific rotation with established literature values to confirm the identity of the isomer.

Protocol: Separation of Diastereomers by HPLC

Objective: To resolve a mixture of L-threose and L-erythrose.

Expertise & Causality: Since diastereomers have different physical properties, they will exhibit different partitioning behaviors between a stationary phase and a mobile phase.[26] High-Performance Liquid Chromatography (HPLC) leverages these differences for effective separation. The differential interaction of the hydroxyl groups of L-threose and L-erythrose with the stationary phase (e.g., silica) leads to different retention times.[27] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar analytes like these sugars.[28]

Caption: Experimental workflow for HPLC separation of diastereomers.

Methodology:

-

System Preparation: Equilibrate an HPLC system equipped with a HILIC column and a Refractive Index (RI) detector.

-

Mobile Phase: Use an isocratic or gradient mobile phase appropriate for HILIC, typically a mixture of a polar organic solvent like acetonitrile and an aqueous buffer.

-

Standard Injection: Sequentially inject pure standard solutions of L-threose and L-erythrose to determine their individual retention times.

-

Mixture Injection: Inject the diastereomeric mixture into the system.

-

Data Analysis: Record the resulting chromatogram. The two sugars will elute as separate peaks at different retention times. Identify each peak by comparing its retention time to that of the pure standards. The area under each peak is proportional to its concentration.

Conclusion and Future Directions

The stereochemical relationship between L-threose and L-erythrose provides a compelling illustration of how a subtle change in the 3D arrangement of atoms can lead to vastly different chemical and biological identities. L-erythrose functions as a key building block in central metabolism, while L-threose emerges as a reactive byproduct of ascorbate degradation, implicated in pathological glycation processes.[8][13][20]

For professionals in drug development, this distinction is critical. The stereospecificity of enzymes like aldose reductase highlights the need to consider all stereoisomers during drug design and metabolic studies.[18][19] Furthermore, the unique reactivity of L-threose makes it a valuable tool for studying the mechanisms of AGE formation, while its incorporation into synthetic TNA polymers opens new avenues in biotechnology and diagnostics.[21] A thorough understanding and precise analytical control of these diastereomers are, therefore, indispensable for advancing research in medicine and the life sciences.

References

- Fiveable. (n.d.). L-Erythrose Definition - Organic Chemistry Key Term.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Structure and Chemical Properties of L-Threose.

- Benchchem. (n.d.). what is the stereochemistry of L-Threose.

- CymitQuimica. (n.d.). CAS 533-49-3: L-Erythrose.

- PubChem. (n.d.). L-Erythrose.

- Lumen Learning. (n.d.). Diastereomers | MCC Organic Chemistry.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of L-Threose and its Enantiomer, D.

- ChemicalBook. (2023). L-(+)-THREOSE.

- Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.

- LibreTexts. (n.d.). SC9. Carbohydrates and Diastereomers - Stereochemistry.

- LibreTexts. (2019). 4.5: Diastereomers.

- Wikipedia. (n.d.). Threose.

- CymitQuimica. (n.d.). CAS 95-44-3: L-Threose.

- Pearson. (n.d.). Are d-erythrose and l-erythrose enantiomers or diastereomers? Are l-erythrose and l-threose enantiomers or diastereomers?.

- ECHEMI. (n.d.). L-D Configurations: Threose and Erythrose.

- LibreTexts. (2022). 6.4: Diastereomers - more than one chiral center.

- Chemcasts. (n.d.). Thermophysical Properties of l-Threose.

- Grokipedia. (n.d.). Threose.

- Google Patents. (n.d.). Separation of diastereomers - CN1608041A.

- Grokipedia. (n.d.). Erythrose.

- PubChem. (n.d.). L-Threose.

- LibreTexts. (2019). 5.15.1: Diastereomers and Fischer Projections.

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2483. Retrieved from [Link]

- ResearchGate. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.

- PASCO scientific. (n.d.). Determine Concentration through Polarimetry.

- University of Wisconsin–Madison. (n.d.). Polarimetry Experiments.

- Laboratory Notes. (2025). Threose.

- DrugFuture. (n.d.). L-Erythrose.

-

Varma, A. S., & Reddy, G. B. (1996). Studies on L-threose as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry, 159(2), 123–127. Retrieved from [Link]

- Charles University. (n.d.). Reactions of Saccharides Polarimetry.

- BOC Sciences. (n.d.). CAS 95-43-2 D-Threose.

-

Ortwerth, B. J., et al. (1999). Ascorbic acid glycation: the reactions of L-threose in lens tissue. Experimental Eye Research, 68(2), 207–215. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diastereomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Stereochemistry [employees.csbsju.edu]

- 6. a. Are d-erythrose and l-erythrose enantiomers or diastereomers? ... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Threose - Wikipedia [en.wikipedia.org]

- 10. CAS 533-49-3: L-Erythrose | CymitQuimica [cymitquimica.com]

- 11. L-Erythrose | C4H8O4 | CID 5460674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-Threose | C4H8O4 | CID 5460672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. L-(+)-THREOSE | 95-44-3 [chemicalbook.com]

- 15. CAS 95-44-3: L-Threose | CymitQuimica [cymitquimica.com]

- 16. L-Erythrose [drugfuture.com]

- 17. chem-casts.com [chem-casts.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Studies on L-threose as substrate for aldose reductase: a possible role in preventing protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. laboratorynotes.com [laboratorynotes.com]

- 22. grokipedia.com [grokipedia.com]

- 23. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 24. cdn.pasco.com [cdn.pasco.com]

- 25. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 26. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]

- 27. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

L-Threose (CAS 95-44-3): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Significance of a Reactive Tetrose

L-Threose (CAS 95-44-3), a four-carbon monosaccharide, holds a unique and increasingly recognized position in the landscape of biochemistry and translational medicine.[1][2] While not a central player in mainstream metabolic pathways like its diastereomer erythrose, L-Threose's role as a significant degradation product of L-ascorbic acid (Vitamin C) and its potent capabilities as a glycating agent place it at the crossroads of oxidative stress, aging, and the pathogenesis of numerous diseases.[1][3][4][5] This guide provides a comprehensive technical overview of L-Threose, from its fundamental chemical properties to its biological implications and the analytical methodologies required for its rigorous study. The insights and protocols herein are curated to empower researchers, scientists, and drug development professionals to navigate the complexities of this intriguing molecule and unlock its potential in diagnostics and therapeutics.

I. Core Chemical and Physical Characteristics

L-Threose is an aldotetrose, meaning it possesses four carbon atoms and an aldehyde functional group.[2] Its specific stereochemistry, (2R,3S)-2,3,4-Trihydroxybutanal, distinguishes it from its enantiomer, D-Threose, and its diastereomers, L- and D-Erythrose.[6][7] This seemingly subtle structural difference has profound implications for its biological activity and interactions.

Key Physicochemical Properties

A summary of the essential properties of L-Threose is provided below, offering a foundational dataset for experimental design and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 95-44-3 | [6][8] |

| Molecular Formula | C₄H₈O₄ | [1][8][9] |

| Molecular Weight | 120.10 g/mol | [1][6][8][9] |

| IUPAC Name | (2R,3S)-2,3,4-trihydroxybutanal | [8][9] |

| Appearance | Clear, colorless to faint yellow liquid (in aqueous solution) | |

| Solubility | Soluble in water | [6] |

| Melting Point | 162.5 °C | [8] |

| Boiling Point | 342.29 °C | [8] |

| Optical Rotation | [α]D²⁰ +13.2° (c = 4.5 in water) | [6] |

II. Biological Provenance and Metabolic Fate

The primary endogenous source of L-Threose is the oxidative degradation of L-ascorbic acid (Vitamin C).[3][5][10][11] This connection is of paramount importance, as it links the metabolism of a vital antioxidant to the generation of a reactive carbonyl species.

The Vitamin C Degradation Pathway

Under physiological conditions, particularly in the presence of oxygen, L-ascorbic acid is oxidized to dehydroascorbic acid. The subsequent hydrolysis of dehydroascorbic acid's lactone ring and further degradation yields L-Threose, among other products.[5][12][13]

Caption: Oxidative degradation pathway of L-Ascorbic Acid to L-Threose.

Metabolism via the Polyol Pathway

Once formed, L-Threose can be metabolized by aldose reductase, a key enzyme in the polyol pathway.[5] This pathway is implicated in the complications of diabetes. Aldose reductase reduces the aldehyde group of L-Threose to a primary alcohol, forming L-threitol.[5] The detoxification of L-Threose to L-threitol is a critical cellular defense mechanism. However, the high reactivity of L-Threose means that a significant portion may engage in other reactions before enzymatic reduction can occur.[5]

III. The Role of L-Threose in Protein Glycation and Advanced Glycation End-products (AGEs) Formation

The presence of a reactive aldehyde group makes L-Threose a potent agent in non-enzymatic glycation, also known as the Maillard reaction.[1][4][5][14] This process involves the covalent attachment of sugars to proteins, lipids, and nucleic acids, leading to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[15][16][17]

The accumulation of AGEs is a hallmark of aging and is implicated in the pathophysiology of numerous chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[17][18] L-Threose has been shown to be more reactive in glycation and cross-linking of proteins than many other sugars, including glucose.[5]

The Glycation Cascade Initiated by L-Threose

The process begins with the reaction of the aldehyde group of L-Threose with a free amino group on a protein (typically from lysine or arginine residues) to form a Schiff base. This initial, reversible product undergoes rearrangement to form a more stable Amadori product. Over time, a series of further reactions, including oxidation, dehydration, and cyclization, leads to the irreversible formation of AGEs.[16]

Caption: The non-enzymatic glycation pathway initiated by L-Threose.

IV. Analytical Methodologies for the Study of L-Threose

The accurate and sensitive quantification of L-Threose in complex biological matrices is challenging due to its low endogenous concentrations, high polarity, and reactivity.[4][19] The choice of analytical technique is therefore critical and depends on the specific research question and available instrumentation.

Comparative Overview of Analytical Techniques

| Analytical Technique | Principle | Key Advantages | Key Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[4][20] | High chromatographic resolution, excellent for complex matrices. | Requires a time-consuming derivatization step to increase volatility.[4][20] |

| High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Separation based on polarity with detection based on changes in the refractive index of the eluent.[21][22] | Simple, robust, and does not require derivatization. | Lower sensitivity and specificity compared to mass spectrometry-based methods.[21][22] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.[4][21] | High sensitivity and specificity, often without the need for derivatization.[4] | Potential for matrix effects (ion suppression or enhancement).[4] |

Detailed Protocol: Quantification of L-Threose in Human Plasma using LC-MS/MS

This protocol provides a robust method for the quantification of L-Threose, adaptable for various biological fluids.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum, add a suitable internal standard.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[19]

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable volume of the initial mobile phase.

2. Chromatographic Conditions:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar L-Threose molecule.[19]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: 0.2 - 0.4 mL/min.[21]

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[21]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for L-Threose and the internal standard. This provides high selectivity and sensitivity.

Caption: Experimental workflow for L-Threose quantification by LC-MS/MS.

V. Applications in Research and Drug Development

The unique biological roles of L-Threose position it as a molecule of interest in several research and development arenas.

-

Biomarker of Oxidative Stress: As a direct degradation product of Vitamin C, quantifying L-Threose and its metabolites can serve as a potential biomarker for ascorbic acid turnover and systemic oxidative stress.[1]

-

Therapeutic Target for AGE-Related Diseases: Understanding the mechanisms of L-Threose-induced glycation is crucial for the development of novel inhibitors that can prevent the formation of AGEs.[1] This presents a promising therapeutic strategy for managing diabetic complications, cardiovascular disease, and neurodegeneration.

-

Threose Nucleic Acid (TNA): L-Threose is a fundamental component of Threose Nucleic Acid (TNA), a synthetic analogue of DNA and RNA.[1][23] TNA exhibits remarkable properties, including the ability to form stable duplexes with itself, DNA, and RNA, and resistance to nuclease degradation.[23] These characteristics make TNA a valuable tool in synthetic biology, aptamer development, and as a potential therapeutic agent.[1][23]

-

Nutraceuticals and Supplements: The metabolite of L-Threose, L-threonate, is a component of some Vitamin C supplements, purported to enhance its bioavailability.[24] Additionally, Magnesium L-threonate is being investigated for its potential to improve cognitive function by increasing magnesium levels in the brain.[25]

VI. Conclusion and Future Directions

L-Threose, once a relatively obscure tetrose, has emerged as a molecule of significant consequence at the interface of nutrition, metabolism, and pathology. Its direct link to Vitamin C degradation and its potent ability to drive the formation of deleterious Advanced Glycation End-products underscore its importance in the study of aging and chronic disease. For researchers, scientists, and drug development professionals, a thorough understanding of L-Threose's chemistry, biological activity, and analytical quantification is indispensable. Future research will likely focus on elucidating the full spectrum of L-Threose-derived AGEs, developing specific and potent inhibitors of L-Threose-mediated glycation, and further exploring the therapeutic potential of TNA and L-threonate-based compounds. The continued investigation of this reactive sugar is poised to yield critical insights and novel therapeutic strategies for a host of age-related and metabolic disorders.

References

-

Green, M. A., & Fry, S. C. (2005). Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate. Nature, 433(7021), 83–87. [Link]

-

Chemcasts. Thermophysical Properties of l-Threose. [Link]

-

Healthline. (2023). Types of Magnesium and Their Benefits. [Link]

-

LookChem. 95-44-3, L-Threose, CAS:95-44-3. [Link]

-

Ortwerth, B. J., Olesen, P. R., & Feather, M. S. (1994). Ascorbic acid glycation: the reactions of L-threose in lens tissue. Experimental Eye Research, 58(6), 665–673. [Link]

-

Grokipedia. Threose. [Link]

-

Green, M. A., & Fry, S. C. (2005). Vitamin C degradation in plants via enzymatic hydrolysis of 4-O-oxalyl-L-threonate. ResearchGate. [Link]

-

Mikronaehrstoffcoach. Vitamin C. [Link]

-

Laboratory Notes. Threose. [Link]

-

Wikipedia. Threonic acid. [Link]

-

Li, E. Y., & Feather, M. S. (1994). The degradation of L-threose at Maillard reaction conditions. Carbohydrate Research, 256(1), 41–47. [Link]

-

Izumori, K., et al. (2023). Production of d-aldotetrose from l-erythrulose using various isomerases. Bioscience, Biotechnology, and Biochemistry, 87(5), 557-563. [Link]

-

Lake, W. W., & Glattfeld, J. W. E. (1942). The Synthesis of DL-Threose. Preparation of DL-Tribenzoyl-erythrose. Journal of the American Chemical Society, 64(8), 1841–1842. [Link]

-

Georganics. L-(+)-Threose - High purity. [Link]

-

Rempel, M. A., & Nyam, E. K. (2021). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega, 6(1), 133–141. [Link]

-

Linetsky, M., et al. (2011). Vitamin C degradation products and pathways in the human lens. Investigative Ophthalmology & Visual Science, 52(11), 8348–8355. [Link]

-

PubChem. L-Threose. [Link]

-

Petrou, P., et al. (2021). Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. Molecules, 26(15), 4586. [Link]

-

Fry, S. C. (2020). The degradation of Vitamin C by reactive oxygen species. ResearchGate. [Link]

-

Padayatty, S. J., & Levine, M. (2016). Vitamin C physiology: the known and the unknown and Goldilocks. Oral Diseases, 22(6), 463–493. [Link]

-

DiNicolantonio, J. J., & O'Keefe, J. H. (2018). Dietary Sugars and Endogenous Formation of Advanced Glycation Endproducts: Emerging Mechanisms of Disease. Nutrients, 10(12), 1889. [Link]

-

Nowotny, K., et al. (2015). Advanced glycation end-products: modifiable environmental factors profoundly mediate insulin resistance. Journal of Clinical Biochemistry and Nutrition, 57(1), 1–12. [Link]

-

Science Animated. (2024). How do Advanced Glycation End Products cause us to grow older quicker?. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 95-44-3, L-Threose, CAS:95-44-3 [chemsynlab.com]

- 7. L-(+)-Threose - High purity | EN [georganics.sk]

- 8. chem-casts.com [chem-casts.com]

- 9. L-Threose | C4H8O4 | CID 5460672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin C physiology: the known and the unknown and Goldilocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The degradation of L-threose at Maillard reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Advanced glycation end-products: modifiable environmental factors profoundly mediate insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. laboratorynotes.com [laboratorynotes.com]

- 24. MikronährstoffCoach®: Mikronährstoffe / mikronaehrstoffcoach.com [mikronaehrstoffcoach.com]

- 25. Types of Magnesium and Their Benefits [healthline.com]

The Oxidative Cascade: A Technical Guide to the Degradation of L-Ascorbic Acid to L-Threose

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the core degradation pathway of L-ascorbic acid (Vitamin C) to L-threose. As a Senior Application Scientist, this document moves beyond a mere recitation of steps to offer a narrative grounded in mechanistic causality and field-proven analytical methodologies. The stability of L-ascorbic acid is a critical parameter in pharmaceutical formulations and drug development, and a thorough understanding of its degradation pathways is paramount for ensuring product efficacy and safety.

Introduction: The Impermanence of a Vital Antioxidant

L-ascorbic acid is a potent, water-soluble antioxidant essential for numerous physiological processes.[1] However, its inherent chemical instability presents a significant challenge in the formulation and storage of pharmaceuticals and other commercial products.[1][2] The degradation of L-ascorbic acid is a complex process influenced by a multitude of factors including pH, temperature, oxygen levels, and the presence of metal ions.[2][3][4] This guide will focus on the aerobic, oxidative degradation pathway that leads to the formation of L-threose, a four-carbon monosaccharide implicated in protein glycation.[5] A clear understanding of this pathway is crucial for the development of stable L-ascorbic acid formulations and for the identification of reliable biomarkers of its degradation.[6]

The Core Degradation Pathway: From Ascorbate to Threose

The journey from L-ascorbic acid to L-threose is a multi-step cascade initiated by oxidation. This process can be broadly divided into two key stages: the formation of 2,3-diketo-L-gulonic acid and its subsequent oxidative cleavage.

Initial Oxidation to Dehydroascorbic Acid and Hydrolysis

The degradation commences with the two-electron oxidation of L-ascorbic acid at its enediol group to form dehydroascorbic acid (DHA) .[1][2] This initial step is often the rate-limiting factor in the degradation process and is accelerated by the presence of oxygen and transition metal ions.[1] DHA is a relatively unstable intermediate that can be reversibly reduced back to L-ascorbic acid in biological systems.[7] However, in aqueous solutions, it readily undergoes irreversible hydrolysis through the cleavage of its lactone ring to yield 2,3-diketo-L-gulonic acid (DKG) .[7]

Oxidative Cleavage of 2,3-Diketo-L-gulonic Acid

The pivotal step leading to the formation of L-threose is the oxidative cleavage of the carbon-carbon bond between C2 and C3 of 2,3-diketo-L-gulonic acid.[8] This α-dicarbonyl cleavage reaction results in the formation of a four-carbon sugar, L-threose , and a two-carbon dicarboxylic acid, oxalic acid .[8][9] This fragmentation is a critical and irreversible juncture in the degradation pathway, signifying a substantial loss of the parent ascorbic acid molecule.

The following diagram provides a consolidated overview of the primary oxidative degradation pathway from L-ascorbic acid to L-threose.

Factors Influencing Degradation Kinetics

The rate of L-ascorbic acid degradation and the subsequent formation of L-threose are significantly influenced by several environmental factors. A comprehensive understanding of these factors is essential for predicting and mitigating degradation in pharmaceutical preparations.

| Factor | Influence on Degradation Rate | Causality |

| pH | Degradation is generally faster at higher pH values.[3][4] | The ascorbate anion, which is more prevalent at higher pH, is more susceptible to oxidation than the undissociated acid.[2] |

| Temperature | Increased temperature accelerates the degradation rate.[3][4] | Higher temperatures provide the necessary activation energy for the oxidative reactions to proceed more rapidly.[10] |

| Oxygen | The presence of oxygen is critical for the aerobic degradation pathway. | Oxygen acts as the primary oxidizing agent in the initial conversion of L-ascorbic acid to dehydroascorbic acid.[3] |

| Metal Ions | Transition metal ions (e.g., Cu²⁺, Fe³⁺) catalyze the oxidation of L-ascorbic acid.[1] | Metal ions can facilitate electron transfer, thereby accelerating the rate of oxidation. |

Experimental Protocols for Monitoring Degradation

The accurate quantification of L-ascorbic acid and its degradation products, including L-threose, is fundamental to stability studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) offers the requisite sensitivity and selectivity for these analyses.

Sample Preparation for In Vitro Degradation Studies

This protocol outlines a general procedure for inducing and sampling the degradation of L-ascorbic acid in a controlled environment.

-

Preparation of L-Ascorbic Acid Solution: Dissolve L-ascorbic acid in a suitable buffer (e.g., phosphate buffer) to a known concentration. The choice of buffer and pH should align with the experimental objectives.

-

Incubation: Incubate the L-ascorbic acid solution under controlled conditions of temperature and light. For aerobic degradation studies, ensure adequate exposure to air.

-

Time-Point Sampling: At predetermined time intervals, withdraw aliquots of the solution.

-

Quenching and Storage: Immediately quench the reaction by adding a stabilizing agent such as metaphosphoric acid to a final concentration of 5% (w/v).[6] Store samples at -80°C until analysis.

Quantification of L-Threose by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of L-threose in prepared samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer (MS/MS)

-

Reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column[6]

Reagents:

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid or ammonium acetate (for mobile phase modification)

-

L-Threose analytical standard

-

¹³C₄-L-Threose (as an internal standard, recommended for highest accuracy)[11]

Procedure:

-

Sample Preparation:

-

Thaw the quenched samples on ice.

-

To 50 µL of the sample, add 200 µL of ice-cold methanol containing the internal standard (¹³C₄-L-Threose).[11]

-

Vortex the mixture to precipitate proteins and other macromolecules.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC column.

-

Employ a gradient elution program using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity.

-

Monitor the specific precursor-to-product ion transitions for L-threose and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the L-threose analytical standard.

-

Quantify the amount of L-threose in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion: Implications for Drug Development and Stability Testing

A detailed molecular-level understanding of the L-ascorbic acid degradation pathway to L-threose is indispensable for pharmaceutical scientists and researchers. This knowledge directly informs formulation strategies aimed at enhancing the stability of L-ascorbic acid, such as the inclusion of chelating agents to sequester metal ions or the optimization of pH and storage conditions. Furthermore, the ability to accurately quantify L-threose provides a valuable tool for stability-indicating assays, offering a specific marker of irreversible degradation. By implementing the robust analytical methodologies outlined in this guide, researchers can gain deeper insights into the stability profile of their L-ascorbic acid-containing formulations, ultimately contributing to the development of safer and more effective therapeutic products.

References

-

Ortwerth, B. J., Olesen, P. R., & Friz, D. A. (1994). Ascorbic acid glycation: the reactions of L-threose in lens tissue. Experimental eye research, 58(5), 665–674. [Link]

-

ResearchGate. (n.d.). Oxidative α-dicarbonyl cleavage reaction of 2,3-diketogulonic acid.... [Link]

-

Thuy, N. M., Ha, H. T. N., & Tai, N. V. (2015). Kinetics of ascorbic acid loss during thermal treatment in different pH buffer solutions and the presence of oxygen. International Food Research Journal, 22(5), 1894-1899. [Link]

-

Parsons, H. T., & Fry, S. C. (2012). Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions. Phytochemistry, 75, 41–49. [Link]

-

Serpen, A., & Gökmen, V. (2007). Reversible degradation kinetics of ascorbic acid under reducing and oxidizing conditions. Food Chemistry, 104(2), 703-708. [Link]

-

Zhang, H., Li, Y., & He, J. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 155. [Link]

-

Parsons, H. T., Yasmin, T., & Fry, S. C. (2011). Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions. Phytochemistry, 72(16), 2027-2035. [Link]

-

Lathrop, J. T., & Tim-Rad, M. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS omega, 2(9), 5678–5685. [Link]

-

Fry, S. C. (2020). The degradation of Vitamin C by reactive oxygen species. ResearchGate. [Link]

-

Li, Y., Yang, Y., Yu, A. N., & Wang, K. (2016). Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics. Food science and biotechnology, 25(1), 97–104. [Link]

-

Nishikawa, M., Hashida, M., & Sezaki, H. (1999). Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation. Biochimica et biophysica acta, 1427(2), 257–263. [Link]

-

Han, J., & Lin, K. (2016). Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple reaction monitoring/mass spectrometry. Electrophoresis, 37(12), 1646–1653. [Link]

-

Ren, S., Li, X., Dong, F., Xu, J., Zheng, Y., & Liu, X. (2018). Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water. Frontiers in nutrition, 5, 96. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Endogenous Formation of L-Threose from Vitamin C: A Technical Guide for Researchers

This guide provides an in-depth exploration of the endogenous formation of L-threose from L-ascorbic acid (vitamin C). Tailored for researchers, scientists, and drug development professionals, this document delineates the core chemical pathways, offers validated experimental protocols for quantification, and discusses the profound biological implications of this transformation. Our focus is on providing a causal understanding of the methodologies and the underlying biochemical principles, ensuring scientific integrity and practical applicability.

Introduction: The Unseen Consequence of Vitamin C's Antioxidant Role

L-ascorbic acid is an essential micronutrient, renowned for its potent antioxidant properties that protect against cellular damage by reactive oxygen species.[1] However, the very chemical reactivity that makes vitamin C a vital antioxidant also predisposes it to degradation into a cascade of metabolic products.[2] Among these is L-threose, a four-carbon monosaccharide that has garnered significant attention for its role in non-enzymatic glycation and the formation of Advanced Glycation End-products (AGEs).[3][4] Understanding the endogenous pathway from a vital nutrient to a potentially detrimental metabolite is crucial for research in aging, diabetes, and neurodegenerative diseases.[5][6]

The Biochemical Pathway: From Ascorbate to L-Threose

The formation of L-threose from L-ascorbic acid is a non-enzymatic process driven by oxidative stress. The pathway is initiated by the oxidation of L-ascorbic acid and proceeds through several unstable intermediates.

Oxidative Degradation of L-Ascorbic Acid

The initial step in the degradation of L-ascorbic acid is its oxidation to dehydroascorbic acid (DHA).[7] This can occur through enzymatic action or, more commonly, via interaction with reactive oxygen species. DHA is a highly unstable molecule in aqueous solutions and undergoes irreversible hydrolysis to form 2,3-diketogulonic acid (DKG).[8]

The stability of these intermediates is highly dependent on environmental factors. For instance, the decay of dehydroascorbic acid is significantly more rapid at physiological pH (7-8) and temperature (37°C) compared to more acidic and cooler conditions.[8] This underscores the physiological relevance of this degradation pathway.

Formation of L-Threose and Other Products

The subsequent degradation of DKG is a critical juncture, leading to the formation of several smaller molecules, including L-threose.[3] The cleavage of the carbon backbone of DKG can also yield L-xylosone and oxalic acid. The precise mechanisms and yields of these products are influenced by the specific oxidative environment.[9]

Figure 1: Simplified pathway of L-ascorbic acid degradation to L-threose.

Biological Significance: The Glycating Potential of L-Threose

The primary biological concern surrounding endogenous L-threose is its potent ability to participate in the Maillard reaction, a non-enzymatic process that leads to the formation of AGEs.[3] AGEs are a heterogeneous group of compounds that accumulate on long-lived proteins, altering their structure and function.[10] This accumulation is implicated in the pathogenesis of numerous age-related and chronic diseases.

L-threose, being a reactive aldehyde, can readily form Schiff bases with the free amino groups of proteins, initiating the cascade of reactions that culminate in AGE formation.[11][12] Studies have shown that L-threose has a greater ability to glycate and crosslink proteins compared to other vitamin C degradation products.[4] This high reactivity makes even low physiological concentrations of L-threose potentially significant in the context of long-term protein damage.

Experimental Protocols for the Quantification of L-Threose

Accurate quantification of L-threose in biological matrices is essential for investigating its physiological and pathological roles. Due to its low endogenous concentrations and high reactivity, sensitive and specific analytical methods are required.[3] The following are detailed protocols for the quantification of L-threose using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of L-Threose by GC-MS

This method relies on the derivatization of L-threose to a volatile compound, allowing for its separation and detection by GC-MS. The causality behind this choice is the high resolution and sensitivity of GC-MS for complex biological samples, though the derivatization step adds to the sample preparation time.[3]

Protocol:

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add 400 µL of ice-cold acetone to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Reduction:

-

To the supernatant, add 50 µL of 1 M sodium borohydride (NaBH₄) in 0.1 M NaOH to reduce L-threose to L-threitol.

-

Incubate at room temperature for 90 minutes.

-

Stop the reaction by adding 20 µL of glacial acetic acid.

-

-

Derivatization (Silylation):

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Employ a suitable temperature gradient to achieve chromatographic separation.

-

Monitor for the characteristic ions of the L-threitol-TMS derivative.

-

Figure 2: Experimental workflow for L-threose quantification by GC-MS.

Quantification of L-Threose by HPLC-MS/MS

This method offers high sensitivity and specificity without the need for derivatization, making it a higher throughput option.[3] The rationale here is to leverage the power of tandem mass spectrometry for direct and precise quantification.

Protocol:

-

Sample Preparation:

-

To 50 µL of plasma or urine, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., ¹³C₄-L-Threose).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the sample in a suitable mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer.

-

Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of the polar L-threose.

-

Employ a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) as the mobile phase.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of L-threose and its internal standard.

-

Figure 3: Experimental workflow for L-threose quantification by HPLC-MS/MS.

Data Presentation: Quantitative Insights

The following table summarizes key quantitative parameters related to the analysis and biological context of L-threose.

| Parameter | Value/Range | Method/Context | Reference |

| L-threitol levels in human lens | 3.4 +/- 0.8 µg per lens | Gas-Liquid Chromatography | [4] |

| Km of L-threose for aldose reductase | 7.1 x 10⁻⁴ M | Enzymatic Assay | [11] |

| L-threose degradation rate | 30-fold increase with Nα-acetyl-L-lysine | In vitro glycation assay | [4] |

| Ascorbic acid degradation at 25°C | 23.4% loss in 7 days | HPLC | [2] |

| Ascorbic acid degradation at 35°C | 56.4% loss in 7 days | HPLC | [2] |

Conclusion and Future Directions

The endogenous formation of L-threose from vitamin C represents a critical, yet often overlooked, aspect of ascorbate metabolism. While the antioxidant benefits of vitamin C are indisputable, its degradation to a potent glycating agent highlights a "dark side" with significant implications for human health. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify L-threose and further investigate its role in the pathophysiology of various diseases.

Future research should focus on elucidating the precise physiological concentrations of L-threose in various tissues and circulation, and how these levels are influenced by factors such as diet, oxidative stress, and disease state. Furthermore, a deeper understanding of the downstream effects of L-threose-mediated AGE formation will be pivotal in developing therapeutic strategies to mitigate its potential long-term detrimental effects.

References

-

Smuda, M., & Glomb, M. A. (2013). Vitamin C Degradation Products and Pathways in the Human Lens. The Journal of Biological Chemistry, 288(43), 30867–30878. [Link]

-

Lyons, T. J., & Basu, A. (2012). Biomarkers in diabetes: the glycation cornerstone. Journal of the Royal Society of Medicine, 105(7), 296–304. [Link]

-

Vistoli, G., De Maddis, D., Cipak, A., Zarkovic, N., Carini, M., & Aldini, G. (2013). Advanced glycation and lipoxidation end products (AGEs and ALEs): an overview of their mechanisms of formation. Free Radical Research, 47(sup1), 1–27. [Link]

-

Ortwerth, B. J., & Olesen, P. R. (1998). Ascorbic acid glycation: the reactions of L-threose in lens tissue. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1407(2), 168–178. [Link]

-

Yin, X., Chen, K., Cheng, H., Chen, X., Feng, S., Song, Y., & Liang, L. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 153. [Link]

-

Chambial, S., Dwivedi, S., Shukla, K. K., John, P. J., & Sharma, P. (2013). Vitamin C in Disease Prevention and Cure: An Overview. Indian Journal of Clinical Biochemistry, 28(4), 314–328. [Link]

-

Yuan, J. P., & Chen, F. (1998). Degradation of Ascorbic Acid in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(12), 5078–5082. [Link]

-

Davies, M. B., Austin, J., & Partridge, D. A. (1991). Vitamin C: Its Chemistry and Biochemistry. Royal Society of Chemistry. [Link]

-

Devamanoharan, P. S., & Varma, S. D. (1996). Studies on L-threose as substrate for aldose reductase: a possible role in preventing protein glycation. Molecular and Cellular Biochemistry, 159(2), 123–127. [Link]

-

Padayatty, S. J., Katz, A., Wang, Y., Eck, P., Kwon, O., Lee, J. H., Chen, S., Corpe, C., Dutta, A., Dutta, S. K., & Levine, M. (2003). Vitamin C as an antioxidant: evaluation of its role in disease prevention. Journal of the American College of Nutrition, 22(1), 18–35. [Link]

-

Schalkwijk, C. G., & Stehouwer, C. D. (2020). Vascular Complications in Diabetes Mellitus: The Role of Endothelial Dysfunction. Clinical Science, 134(10), 1091–1102. [Link]

-

Green, R., Miller, J. W., & Allen, L. H. (2017). The A to Z of vitamin C. Nature Reviews Disease Primers, 3, 17088. [Link]

-

Van Schaftingen, E., & Linster, C. L. (2007). Vitamin C Biosynthesis. In Encyclopedia of Biological Chemistry (pp. 551-557). Elsevier. [Link]

-

Li, Y., Schellhorn, H. E. (2007). New developments and novel therapeutic perspectives for vitamin C. The Journal of Nutrition, 137(10), 2171–2184. [Link]

-

Simpson, G. L., Ortwerth, B. J. (2000). The non-oxidative degradation of ascorbic acid at physiological conditions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1523(1), 42-50. [Link]

-

Nagy, S. (1980). Vitamin C contents of citrus fruit and their products: a review. Journal of Agricultural and Food Chemistry, 28(1), 8-18. [Link]

-

Lee, S. K., & Kader, A. A. (2000). Preharvest and postharvest factors influencing vitamin C content of horticultural crops. Postharvest biology and technology, 20(3), 207-220. [Link]

-

Singh, R., Barden, A., Mori, T., & Beilin, L. (2001). Advanced glycation end-products: a review. Diabetologia, 44(2), 129-146. [Link]

-

Ahmed, N. (2005). Advanced glycation endproducts—role in pathology of diabetic complications. Diabetes research and clinical practice, 67(1), 3-21. [Link]

-

Bode, A. M., Cunningham, L., & Rose, R. C. (1990). Spontaneous decay of oxidized ascorbic acid (dehydro-L-ascorbic acid) evaluated by high-pressure liquid chromatography. Clinical chemistry, 36(10), 1807-1809. [Link]

-

Wells-Knecht, M. C., Zyzak, D. V., Litchfield, J. E., Thorpe, S. R., & Baynes, J. W. (1995). Mechanism of formation of argpyrimidine, a blue fluorophore in human lens proteins. Biochemistry, 34(13), 4702-4709. [Link]

-

Li, Y., Wang, Y., Liu, L., Wang, Z., & Liu, Z. (2018). Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics. Food science & nutrition, 6(5), 1235-1243. [Link]

-